![molecular formula C13H21NO B13290418 (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13290418.png)
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is a secondary amine that features a butan-2-yl group and a 1-(4-methoxyphenyl)ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 4-methoxyphenylacetone with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the pH adjusted to around 7-8 using a buffer solution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, and the reaction can be carried out in a high-pressure reactor to increase the reaction rate .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4); conducted under anhydrous conditions.
Substitution: Alkyl halides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: N-alkylated amines
Scientific Research Applications
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and anxiolytic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the 4-methoxyphenyl group but lacks the butan-2-yl substituent.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with different alkyl substituents.
Phenethylamine: Lacks the methoxy group and butan-2-yl substituent
Uniqueness
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Biological Activity
(Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This organic compound, characterized by its unique structure comprising a butan-2-yl group and a 1-(4-methoxyphenyl)ethylamine moiety, has shown potential biological activities that warrant detailed exploration. This article provides an overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural characteristics are essential for understanding its biological interactions:
Property | Details |
---|---|
Molecular Formula | C15H23N1O1 |
Molecular Weight | 233.35 g/mol |
Functional Groups | Amine, Methoxy |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in neurological pathways. Preliminary studies suggest that it may act as a selective agonist or antagonist at specific receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Activity : Preliminary animal studies suggest that it may exhibit antidepressant-like effects, potentially through modulation of serotonin pathways .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various models, indicating potential applications in treating inflammatory conditions.
Study 1: Neuroprotective Effects
In a study conducted on neuronal cell lines, this compound was shown to significantly reduce cell death induced by oxidative stress. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in cell viability compared to control groups.
Study 2: Antidepressant Activity
A behavioral study using rodent models assessed the antidepressant effects of the compound. Results demonstrated a significant reduction in immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors.
Study 3: Anti-inflammatory Activity
Research evaluating the anti-inflammatory properties of this compound highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
(Butan-2-yl)[1-(3-methoxyphenyl)ethyl]amine | Methoxy group at position 3 | Different receptor interaction profile |
(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine | Chlorine substituent instead of methoxy | Potentially different biological activity |
(Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine | Fluorine substituent | Variations in reactivity due to electronegativity |
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-5-10(2)14-11(3)12-6-8-13(15-4)9-7-12/h6-11,14H,5H2,1-4H3 |
InChI Key |
XAUGGTPEECHTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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